3-bromo-5-ethoxyaniline hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 3-bromo-5-ethoxyaniline hydrochloride typically involves the bromination of 5-ethoxyaniline followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-bromo-5-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds or other complex structures.
Common reagents used in these reactions include bromine, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-5-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
3-bromo-5-ethoxyaniline hydrochloride can be compared with other similar compounds, such as:
3-bromoaniline: Lacks the ethoxy group, which may affect its reactivity and applications.
5-ethoxyaniline:
3-bromo-4-ethoxyaniline: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications .
Properties
CAS No. |
2503202-65-9 |
---|---|
Molecular Formula |
C8H11BrClNO |
Molecular Weight |
252.5 |
Purity |
95 |
Origin of Product |
United States |
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